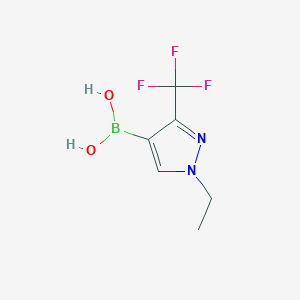

(1-乙基-3-(三氟甲基)-1H-吡唑-4-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the trifluoromethyl group and the boronic acid moiety suggests that this compound could be of interest in various chemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds in organic synthesis .

Synthesis Analysis

The synthesis of related pyrazoleboronic acids typically involves lithiation-boronation protocols, where a bromopyrazole precursor is lithiated and then reacted with a boron source to introduce the boronic acid group . Additionally, the synthesis of trifluoromethyl-substituted pyrazolylboronic esters has been achieved through similar methods, indicating that the synthesis of "(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid" could follow a comparable pathway .

Molecular Structure Analysis

The molecular structure of pyrazoleboronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups, forming the boronic acid moiety. This functional group is known for its ability to form reversible covalent bonds with diols, which is a key feature in its reactivity. The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic properties of the pyrazole ring and potentially stabilize the boron center .

Chemical Reactions Analysis

Pyrazoleboronic acids are versatile intermediates in organic synthesis. They can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl and heteroaryl halides . The trifluoromethyl group can enhance the electrophilic character of the boronic acid, making it more reactive in these coupling reactions. Additionally, the presence of the ethyl group on the pyrazole ring could influence the steric and electronic properties of the compound, affecting its reactivity in catalytic cycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid" would likely be influenced by the trifluoromethyl and

科学研究应用

合成与结构表征

与(1-乙基-3-(三氟甲基)-1H-吡唑-4-基)硼酸相关的化合物的一个重要应用是在合成和结构表征领域。例如,Durka 等人(2015 年)详细介绍了合成一系列 1-烷基-1H-5-M-吡唑-4-基硼酸。这些化合物,包括(1-乙基-3-(三氟甲基)-1H-吡唑-4-基)硼酸的衍生物,使用核磁共振波谱和 X 射线晶体学进行表征,展示了它们在新型化学实体开发中的潜力 (Durka 等人,2015 年)。

催化应用

在催化领域,Norouzi 等人(2018 年)合成并表征了一种新型乙基和硼磺酸基双功能周期介孔有机硅。该研究表明硼酸衍生物(包括类似于(1-乙基-3-(三氟甲基)-1H-吡唑-4-基)硼酸的衍生物)在开发用于有机合成的有效纳米催化剂方面的多功能性 (Norouzi 等人,2018 年)。

仿生 CO2 水合活性

硼酸(包括(1-乙基-3-(三氟甲基)-1H-吡唑-4-基)硼酸的衍生物)的一个有趣应用是仿生 CO2 水合活性。Verma 等人(2021 年)使用密度泛函理论计算探索了各种硼酸的 CO2 水合活性。该研究说明了硼酸在碳捕获技术和作为环境应用催化剂方面的潜力 (Verma 等人,2021 年)。

复杂有机分子的合成

(1-乙基-3-(三氟甲基)-1H-吡唑-4-基)硼酸及其衍生物也在复杂有机分子的合成中得到应用。例如,相关化合物 Pinacol 1-甲基-1H-吡唑-5-硼酸酯的合成由张玉珏(2013 年)描述。该研究强调了这些化合物作为生物活性化合物合成中的中间体的用途,展示了它们在药物和有机化学中的多功能性 (张玉珏,2013 年)。

作用机制

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The mode of action of (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is likely to involve electrophilic aromatic substitution . In this process, the compound may act as an electrophile, forming a sigma bond with the target molecule and generating a positively charged intermediate. This intermediate can then lose a proton to yield a substituted product .

Biochemical Pathways

Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting that they may influence a wide range of biochemical processes .

Pharmacokinetics

Boronic acids are generally well-absorbed and distributed throughout the body, and they are metabolized and excreted primarily via the kidneys .

Result of Action

The compound’s potential to form covalent bonds with biological targets suggests that it may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with biological targets .

属性

IUPAC Name |

[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BF3N2O2/c1-2-12-3-4(7(13)14)5(11-12)6(8,9)10/h3,13-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQLQTCDZMHNEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C(F)(F)F)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B3011660.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B3011662.png)

![N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine](/img/structure/B3011663.png)

![11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B3011664.png)

![ethyl 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B3011665.png)

![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B3011666.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B3011672.png)

![5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B3011673.png)

![Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B3011677.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011679.png)

![N-[3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]phenyl]-3-(4-methylphenyl)prop-2-ynamide](/img/structure/B3011681.png)